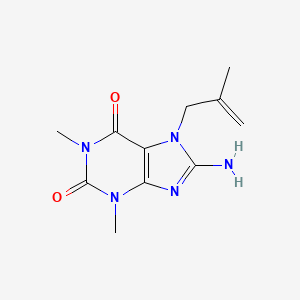

8-氨基-1,3-二甲基-7-(2-甲基-2-丙烯-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

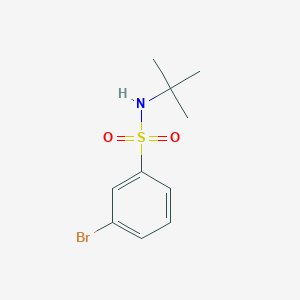

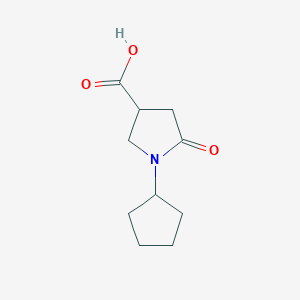

The compound "8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione" is a derivative of 1,3-dimethylxanthine, which is a class of purine derivatives. These derivatives have been extensively studied due to their wide range of biological activities, including cardiovascular and antimicrobial effects. The compound is structurally related to other purine derivatives that have been synthesized and tested for various biological activities, such as antiarrhythmic, hypotensive, and antimicrobial activities .

Synthesis Analysis

The synthesis of related purine derivatives typically involves the reaction of substituted xanthines with different amines. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-aminopropyl)-3,7-dihydro-1H-purine-2,6-diones involved the use of primary and secondary amines reacting with a bromo-substituted precursor in an aqueous dioxane medium . The structural confirmation of these compounds was achieved through elemental analysis and 1H NMR-spectrometry, which provided detailed information about the proton signals corresponding to different parts of the molecule .

Molecular Structure Analysis

The molecular structure of purine derivatives is characterized by the presence of a purine moiety, which is a bicyclic structure composed of a pyrimidine ring fused to an imidazole ring. In the case of the compounds studied, various substituents are attached to the purine core at positions 7 and 8, which significantly influence the biological activity of these molecules. The 1H NMR-spectrometry data provided insights into the proton environment of the uracil moiety, the substituents, and the aromatic protons, which are crucial for understanding the molecular interactions of these compounds .

Chemical Reactions Analysis

The chemical reactivity of purine derivatives is influenced by the substituents present on the purine core. For example, the introduction of alkylamino groups at position 8 and hydroxy-aminopropyl groups at position 7 has been shown to confer specific biological activities. The reactions involved in the synthesis of these compounds, such as the reaction of bromo-substituted xanthines with amines, are key to producing the desired derivatives with potential biological effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, including solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents affects these properties and, consequently, the biological activity of the compounds. For instance, the antimicrobial and antifungal activities of certain derivatives were found to be higher than those of reference drugs, indicating that the specific substituents confer advantageous properties for these applications .

科学研究应用

合成和化学性质

合成方法:已经开发了各种合成方法,用于类似于8-氨基-1,3-二甲基-7-(2-甲基-2-丙烯-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮的化合物。这些方法包括从相应的硝基黄嘌呤进行催化还原和从氨基尿嘧啶进行碱催化环化。这些合成方法导致各种取代黄嘌呤,进一步改性以产生一系列衍生物 (Mosselhi & Pfleiderer, 2010)。

化学反应和性质:这些化合物的化学性质通过它们的pKa值、紫外线和核磁共振光谱以及元素分析来表征。这些信息对于理解它们在不同化学环境中的行为以及在各个领域中的潜在应用至关重要 (Mosselhi & Pfleiderer, 2010)。

药物开发中的潜在应用

衍生物作为受体配体:这种化合物的一些衍生物,特别是在第7和第8位置进行修饰的衍生物,已显示出作为各种血清素受体(5-HT1A、5-HT2A、5-HT7)配体的潜力。这表明它们在开发治疗抑郁症和焦虑等疾病的药物中的潜在用途 (Chłoń-Rzepa等,2013)。

心血管活性:已合成并评估了8-氨基-1,3-二甲基-7-(2-甲基-2-丙烯-1-基)-3,7-二氢-1H-嘌呤-2,6-二酮的某些类似物的心血管活性,如抗心律失常和降压作用。这些研究为探索它们作为心血管疾病治疗的潜力奠定了基础 (Chłoń-Rzepa等,2004)。

抗组胺活性:在呼吸系统疾病领域,一些衍生物已被探索其抗组胺活性,表明在治疗哮喘和过敏反应等疾病中的潜在用途 (Pascal et al., 1985)。

结构分析和材料设计

- 分子间相互作用:已进行详细研究以了解这种化合物衍生物中的分子间相互作用。这些知识对于设计新材料并了解它们在各个行业中的潜在应用至关重要 (Shukla et al., 2020)。

属性

IUPAC Name |

8-amino-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O2/c1-6(2)5-16-7-8(13-10(16)12)14(3)11(18)15(4)9(7)17/h1,5H2,2-4H3,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWSBIFYKTUTOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=C(N=C1N)N(C(=O)N(C2=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406705 |

Source

|

| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione | |

CAS RN |

902047-64-7 |

Source

|

| Record name | 8-Amino-1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

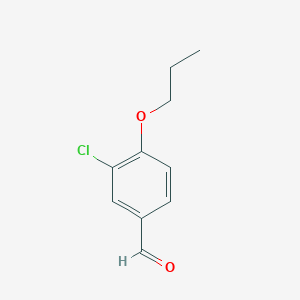

![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

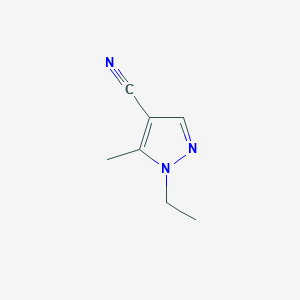

![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)

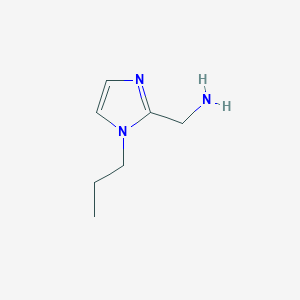

![6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1275985.png)